![molecular formula C19H17NO2 B14753145 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-54-3](/img/structure/B14753145.png)
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This specific compound is characterized by the presence of a 2,3-dimethoxyphenyl group attached to the quinoline core via an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3-dimethoxyphenyl group and the quinoline core.
Formation of the Ethenyl Linkage: The 2,3-dimethoxyphenyl group is then attached to the quinoline core via an ethenyl linkage. This step often involves a Heck reaction, where a palladium catalyst is used to couple the aryl halide with an alkene.
Reaction Conditions: The Heck reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated or nitrated quinoline derivatives.
科学研究应用
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for its use in the synthesis of dyes and pigments, as well as in the development of new catalysts.
作用机制
The mechanism of action of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation. This makes it a candidate for the development of anticancer and anti-inflammatory drugs.
相似化合物的比较
Similar Compounds
2-(3,4-dimethoxyphenyl)quinoline: This compound has a similar structure but with the 2,3-dimethoxyphenyl group attached directly to the quinoline core without the ethenyl linkage.
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol: This compound has a similar ethenyl linkage but with a different substitution pattern on the phenyl group.
Uniqueness
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is unique due to its specific substitution pattern and the presence of the ethenyl linkage, which can influence its electronic properties and reactivity. This makes it distinct from other quinoline derivatives and potentially useful in a wider range of applications.
属性
CAS 编号 |
2859-54-3 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-6-15(19(18)22-2)11-10-14-12-13-20-17-8-4-3-7-16(14)17/h3-13H,1-2H3/b11-10+ |
InChI 键 |
ZYGZOGZGBVGFHD-ZHACJKMWSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=CC=NC3=CC=CC=C23 |
规范 SMILES |
COC1=CC=CC(=C1OC)C=CC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


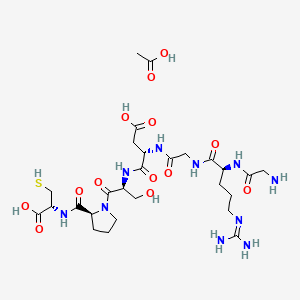
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
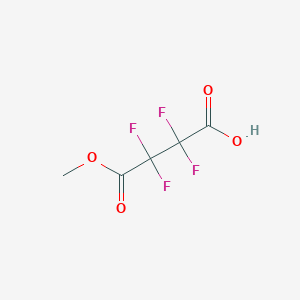
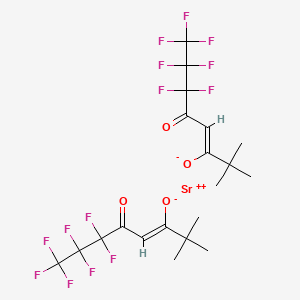
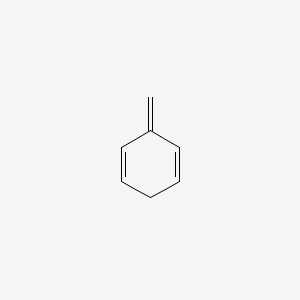
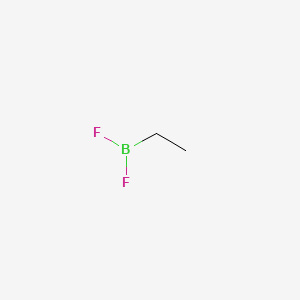
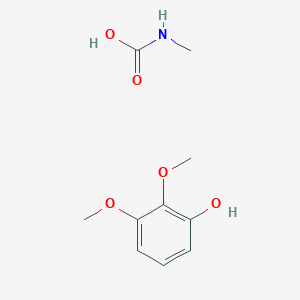
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
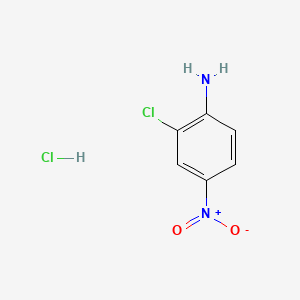


![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)


